

X-ray crystallography of Ethyl 2-chloropyrimidine-4-carboxylate derivatives

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Compound of Interest

Compound Name: Ethyl 2-chloropyrimidine-4-carboxylate

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A Comparative Guide to the X-ray Crystallography of Ethyl Pyrimidine-4-Carboxylate Derivatives

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state. This guide provides a comparative analysis of the crystallographic data for two ethyl pyrimidine-carboxylate derivatives, offering insights into their molecular conformations and crystal packing.

While the crystal structure of **Ethyl 2-chloropyrimidine-4-carboxylate** is not publicly available, this guide examines two related structures to provide a comparative framework: Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Derivative A) and Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[1][2]thiazolo[3,2-a]pyrimidine-3-carboxylate (Derivative B). The data presented herein is compiled from published crystallographic studies.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two derivative compounds, facilitating a direct comparison of their solid-state structures.

Parameter	Derivative A	Derivative B
Chemical Formula	<chem>C16H15BrN2O3S</chem>	<chem>C20H16Cl2N2O2S</chem>
Molecular Weight	395.27 g/mol	419.31 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	C2/c
Unit Cell Dimensions	$a = 10.324(3) \text{ \AA}$, $b = 16.142(5) \text{ \AA}$, $c = 10.293(3) \text{ \AA}$	$a = 38.654(8) \text{ \AA}$, $b = 11.787(3) \text{ \AA}$, $c = 8.774(2) \text{ \AA}$
$\alpha = 90^\circ$, $\beta = 112.52(3)^\circ$, $\gamma = 90^\circ$	$\alpha = 90^\circ$, $\beta = 102.415(14)^\circ$, $\gamma = 90^\circ$	
Volume	1584.1(8) \AA^3	3904.1(15) \AA^3
Z	4	8
Calculated Density	1.657 g/cm ³	1.427 g/cm ³
Radiation	MoK α ($\lambda = 0.71073 \text{ \AA}$)	CuK α ($\lambda = 1.54178 \text{ \AA}$)
Temperature	293 K	296 K
R-factor	0.042	0.048

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of these derivatives are crucial for reproducing and building upon these findings.

Synthesis and Crystallization

Derivative A: Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

The synthesis of Derivative A is achieved through a multi-step process. Initially, ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized by the Biginelli condensation of 4-bromobenzaldehyde, ethyl acetoacetate, and thiourea. This intermediate is then reacted with ethyl chloroacetate to yield the final product.[3]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in tetrahydrofuran.[3]

Derivative B: Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[1][2]thiazolo[3,2-a]pyrimidine-3-carboxylate

This derivative was synthesized via a one-pot reaction involving 2-aminobenzothiazole, 2,4-dichlorobenzaldehyde, and ethyl acetoacetate in the presence of a catalytic amount of piperidine in ethanol. The reaction mixture was stirred at room temperature.[4][5]

Yellow, block-like single crystals were grown by slow evaporation from a solution of the purified compound in a mixture of ethanol and N,N-dimethylformamide.[4][5]

X-ray Data Collection and Structure Refinement

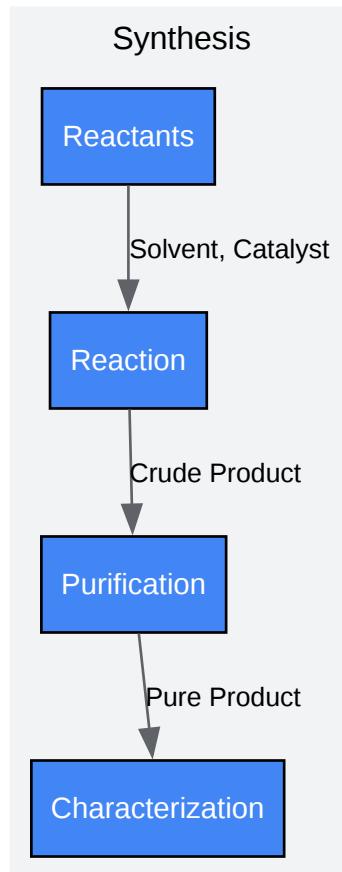
For both derivatives, single-crystal X-ray diffraction data were collected on a diffractometer equipped with a CCD detector.[3][4][5] The general workflow for data collection and structure refinement is as follows:

- Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
- Data Collection: The crystal is maintained at a constant temperature (typically 100 K or 293 K) and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of frames at different crystal orientations.
- Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
- Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[4][5]

Visualized Experimental Workflow

The following diagrams illustrate the general experimental workflows for the synthesis and crystallographic analysis of pyrimidine derivatives.

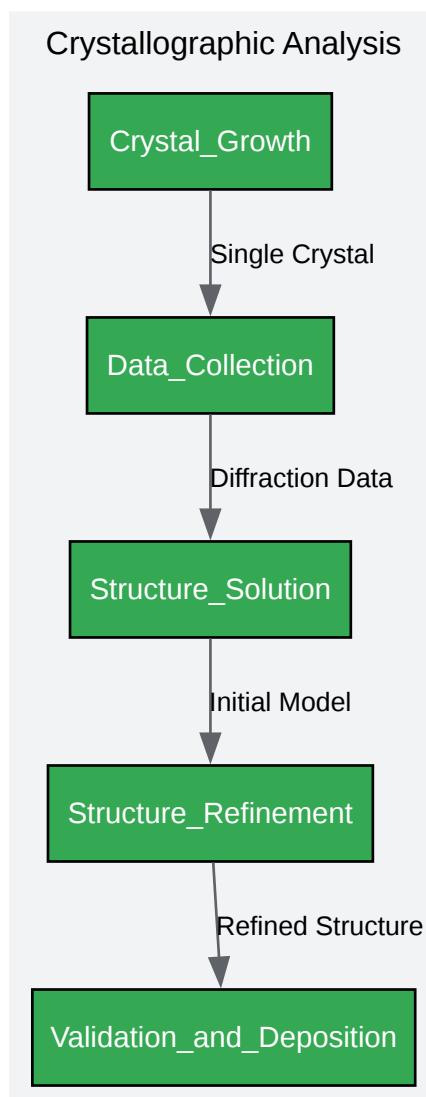
General Synthesis Workflow for Pyrimidine Derivatives



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Caption: A generalized workflow for the synthesis of pyrimidine derivatives.

X-ray Crystallography Workflow

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